4-Methylchalcone

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLFHCPVTULKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316716 | |

| Record name | 4-Methylchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-87-7 | |

| Record name | 4-Methylchalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylchalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylchalcone: IUPAC Name, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylchalcone, a derivative of the chalcone family, is a naturally occurring and synthetically accessible compound with a core 1,3-diphenyl-2-propen-1-one structure. Chalcones are recognized as significant precursors in the biosynthesis of flavonoids and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and an exploration of its biological activities. Particular focus is given to its role as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental to its study and application in research.

IUPAC Name: (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one[1]

Synonyms:

-

This compound[1]

-

Phenyl p-methylstyryl ketone[1]

-

(4-Methylbenzylidene)acetophenone[1]

-

p-Methylchalcone[1]

-

1-Phenyl-3-(p-tolyl)-propenone[1]

Chemical Structure:

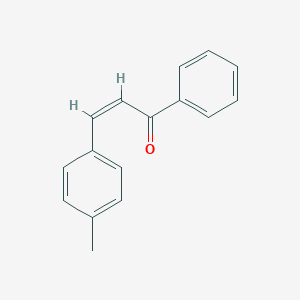

Figure 1. Chemical structure of (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below. This information is crucial for its characterization and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Melting Point | 90-94 °C | [2] |

| Appearance | Yellow to orange solid | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [3] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are essential for its structural elucidation and purity assessment.

Table 2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

| ~7.95-8.05 | m | 2H | Aromatic H (ortho to C=O) | [4] |

| ~7.75 | d | 1H | Vinylic H (α to C=O) | [4] |

| ~7.40-7.60 | m | 4H | Aromatic H & Vinylic H (β to C=O) | [4] |

| ~7.20 | d | 2H | Aromatic H (ortho to CH₃) | [4] |

| 2.39 | s | 3H | -CH₃ | [4] |

Table 2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment | Reference |

| ~190.5 | C=O | [4] |

| ~145.0 | Vinylic C (β to C=O) | [4] |

| ~141.0 | Aromatic C (para to vinyl, with CH₃) | [4] |

| ~138.3 | Aromatic C (ipso to C=O) | [4] |

| ~132.6 | Aromatic C (para to C=O) | [4] |

| ~132.1 | Aromatic C (ipso to vinyl) | [4] |

| ~129.7 | Aromatic C (meta to CH₃) | [4] |

| ~128.6 | Aromatic C (meta to C=O) | [4] |

| ~128.4 | Aromatic C (ortho to C=O) | [4] |

| ~121.1 | Vinylic C (α to C=O) | [4] |

| ~21.5 | -CH₃ | [4] |

Table 2.3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~980 | Strong | C-H bend (trans-alkene) |

Table 2.4: Mass Spectrometry Data

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular ion) |

| 207 | [M - CH₃]⁺ |

| 145 | [M - C₆H₅CO]⁺ |

| 115 | [C₉H₇]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.

Materials:

-

4-Methylbenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of 4-methylbenzaldehyde in 20-30 mL of 95% ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 5-10 mL of water).

-

Reaction: Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of this compound should form over time. The reaction is typically complete within 12-24 hours.

-

Work-up: Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.

-

Neutralization: Acidify the mixture with dilute hydrochloric acid to a neutral pH to neutralize any remaining NaOH.

-

Isolation of Crude Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities and allow it to air dry.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.

Biological Activities and Signaling Pathways

Chalcones as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. The specific activity of this compound is an area of ongoing research.

Anti-inflammatory Activity: COX-2 Inhibition

While direct studies on this compound are limited, research on a closely related derivative, (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one, has identified it as a selective cyclooxygenase-2 (COX-2) inhibitor with an IC₅₀ value of 1.0 µM.[5] COX-2 is an enzyme that is often upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

The proposed mechanism involves the binding of the chalcone derivative to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H₂.

Other Potential Biological Activities

-

Antimicrobial Activity: Chalcones, in general, have demonstrated activity against a range of bacteria and fungi. While specific data for this compound is not extensively documented, derivatives have shown promising results. For instance, imidazole-containing chalcones have been effective against Aspergillus fumigatus.[6]

-

Antioxidant Activity: The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups typically enhances this activity. While this compound lacks a hydroxyl group, it may still contribute to antioxidant effects through other mechanisms.

-

Anticancer Activity: Numerous chalcone derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. The specific anticancer potential of this compound warrants further investigation.

Conclusion

This compound is a structurally simple yet versatile molecule with significant potential for further research and development in medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible scaffold for the generation of diverse derivatives. While the biological activities of this compound itself are not as extensively studied as some of its hydroxylated or methoxylated counterparts, the demonstrated COX-2 inhibitory activity of a close derivative highlights a promising avenue for the development of novel anti-inflammatory agents. Further investigation into its specific molecular targets and signaling pathway modulation is crucial to fully elucidate its therapeutic potential. This technical guide provides a solid foundation of its chemical and physical properties to aid researchers in these future endeavors.

References

- 1. hrpub.org [hrpub.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 22252-14-8: (2E)-3-(4-methylphenyl)-1-phenylprop-2-en-… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Methylchalcone: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylchalcone is an aromatic ketone and a member of the chalcone family, which are precursors to flavonoids and exhibit a wide array of pharmacological properties. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis of its biological activity, and a review of its known mechanisms of action, particularly focusing on its anti-inflammatory and anticancer effects. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound, with the IUPAC name (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one, is a solid compound at room temperature.[1][2] Its core chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one | [1] |

| Synonyms | This compound, Phenyl p-methylstyryl ketone | [1] |

| Molecular Formula | C₁₆H₁₄O | [1][2] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| CAS Number | 4224-87-7 | [1] |

| Physical Description | Pale-yellow crystals | [3] |

Table 2: Structural and Crystallographic Data

| Property | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | P2/n | [3] |

| Unit Cell Dimensions | a = 5.8601(6) Å, b = 16.732(2) Å, c = 12.5363(16) Å, β = 93.522(9)° | [3] |

| Melting Point | 367.0–369.3 K (93.9-96.2 °C) | [3] |

Table 3: Spectroscopic Data

| Spectroscopy | Key Peaks and Observations | Source |

| ¹H NMR | A doublet around 8.06 ppm is observed, corresponding to a hydrogen in the compound's structure. | [4] |

| ¹³C NMR | Spectra available for analysis. | [1][4] |

| Mass Spectrometry | Major fragments observed at m/z 222, 221, 207. | [1] |

| Infrared (IR) | KBr wafer technique used for analysis. | [5] |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[6][7][8]

Reaction Principle: The reaction involves the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide (NaOH), in an alcoholic solvent. The base abstracts an α-hydrogen from acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. The resulting aldol adduct readily dehydrates to yield the stable α,β-unsaturated ketone, this compound.

Materials and Equipment:

-

Reactants: 4-Methylbenzaldehyde, Acetophenone

-

Catalyst: Sodium hydroxide (NaOH)

-

Solvent: 95% Ethanol

-

Reagents for work-up: Deionized water, Dilute Hydrochloric acid (HCl)

-

Glassware: Round-bottom flask, beakers, graduated cylinders, Büchner funnel, vacuum flask

-

Equipment: Magnetic stirrer and stir bar, vacuum filtration apparatus, recrystallization apparatus

Procedure (Solvent-Based Method):

-

In a round-bottom flask, dissolve equimolar amounts of 4-methylbenzaldehyde and acetophenone in 95% ethanol.

-

While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).

-

Continue stirring the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

-

Collect the precipitated crude product by vacuum filtration and wash the solid with cold water to remove any residual catalyst and salts.

-

Purify the crude product by recrystallization from hot 95% ethanol.

-

Dry the purified crystals, weigh them, and calculate the percentage yield.

Workflow for Claisen-Schmidt Condensation:

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory properties of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).

Protocol: Inhibition of Nitric Oxide (NO) Production

-

Cell Culture: Culture RAW264.7 macrophages in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a standard curve.

-

Biological Activity and Signaling Pathways

Chalcones are known for their broad spectrum of biological activities, including anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties. The primary mechanism involves the modulation of key signaling pathways that regulate the inflammatory response.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Chalcones can inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[9]

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also activated by LPS and contribute to the expression of pro-inflammatory genes.[10] Chalcones have been shown to inhibit the phosphorylation of these MAPKs, further reducing the inflammatory response.[10]

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.[11] The mechanisms underlying their anticancer activity include the induction of apoptosis and cell cycle arrest.

Cell Cycle Arrest: Studies on related chalcones have shown that they can induce cell cycle arrest at the G2/M phase in cancer cells, such as the MCF-7 human breast cancer cell line.[2] This prevents the cells from progressing through mitosis and ultimately leads to cell death.

Induction of Apoptosis: Chalcones can induce apoptosis (programmed cell death) in cancer cells. This is often mediated by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Inhibition of Nrf2/ARE Pathway: In some cancer cells, the Nrf2/ARE pathway, which protects cells from oxidative stress, is overactive, contributing to drug resistance. Certain chalcones have been found to inhibit this pathway, thereby increasing the generation of reactive oxygen species and enhancing the cytotoxicity of chemotherapeutic drugs like cisplatin.[3]

Conclusion

This compound is a versatile compound with well-defined physicochemical properties and a straightforward synthetic route. Its significant anti-inflammatory and potential anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a compound of high interest for further research and development in the pharmaceutical industry. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the therapeutic applications of chalcones.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solved This is the H-NMR and C13-NMR of this compound. | Chegg.com [chegg.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Natural Sources and Isolation of Chalcone Derivatives

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of polyphenolic compounds belonging to the flavonoid family.[1][2] They serve as open-chain precursors for the biosynthesis of flavonoids and isoflavonoids in a multitude of plant species.[3] These natural products are widely distributed in edible plants, including fruits, vegetables, spices, and tea.[1] The core chemical structure of chalcones, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, allows for extensive structural diversity and a broad spectrum of pharmacological activities.[4][5]

Chalcone derivatives have garnered substantial interest in medicinal chemistry and drug development due to their well-documented biological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties.[6][7] Their therapeutic potential is linked to their ability to modulate various cellular signaling pathways.[8][9] This technical guide provides a comprehensive overview of the primary natural sources of chalcone derivatives, detailed methodologies for their isolation and purification, quantitative data on their occurrence, and insights into their mechanisms of action.

Natural Sources of Chalcone Derivatives

Chalcones are abundantly found throughout the plant kingdom. The largest number of natural chalcones has been isolated from species belonging to the Leguminosae (Fabaceae), Asteraceae, and Moraceae families.[1][6][10] These compounds are present in various plant parts, including roots, leaves, bark, flowers, and fruits.[11]

Key examples of plants rich in specific chalcone derivatives include:

-

Licorice (Glycyrrhiza spp.): The roots of licorice are a prominent source of several chalcones, most notably Isoliquiritigenin , Licochalcone A, and Licochalcone C.[3][12]

-

Hops (Humulus lupulus): Female inflorescences of hops are the primary natural source of Xanthohumol , a prenylated chalcone.[13][14]

-

Tomatoes (Solanum lycopersicum): The skin of tomatoes is a significant source of Naringenin chalcone .[3]

-

Apples (Malus domestica): Apple leaves, in particular, contain high concentrations of the dihydrochalcone glucoside Phloridzin and its aglycone, Phloretin .[2][15]

-

Varnish Tree (Rhus verniciflua): The bark and stems of this tree are a source of Butein .[7][16]

-

Kava (Piper methysticum): The roots of the kava plant contain the chalcone Flavokawain A .[9]

-

Other Sources: Chalcones are also found in various other edible plants such as fingerroot, ashitaba leaves, and certain spices.[1][3]

Isolation and Purification of Chalcone Derivatives

The isolation of chalcone derivatives from plant matrices is a multi-step process involving extraction, separation, and purification. The selection of a specific protocol depends on the physicochemical properties of the target chalcone and the nature of the plant material.

General Isolation Workflow

The typical workflow for isolating chalcones from a natural source involves sample preparation, extraction of crude metabolites, and chromatographic purification to obtain the pure compound.

Experimental Protocols

Protocol 1: General Extraction from Plant Material

This protocol describes a standard method for obtaining a crude chalcone-containing extract.

-

Sample Preparation: Air-dry the plant material (e.g., 100 g of powdered licorice root) to reduce moisture content.[17] Grind the dried material into a fine powder to increase the surface area for extraction.[17]

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or ethanol) at room temperature for 24-48 hours with occasional stirring.[3] Repeat the process 2-3 times with fresh solvent.

-

Soxhlet Extraction: For a more efficient extraction, place the powdered material in a thimble and extract continuously with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.[17]

-

-

Concentration: Combine the solvent extracts and filter to remove solid plant debris. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[17][18]

-

Liquid-Liquid Partitioning (Optional): Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to achieve a preliminary separation of compounds based on polarity.[17] Chalcones are typically found in the ethyl acetate and chloroform fractions.

Protocol 2: Column Chromatography for Purification

This protocol outlines the separation of individual chalcones from the crude extract.

-

Stationary Phase Preparation: Prepare a column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry.

-

Sample Loading: Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dried powder onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity.[19] A common gradient starts with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate from 9:1 to 1:1), followed by ethyl acetate:methanol mixtures.[19]

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, typically using a hexane:ethyl acetate mobile phase.[20] Visualize the spots under UV light (254 nm and 365 nm) or by spraying with a suitable reagent (e.g., 5% H2SO4 in ethanol followed by heating).[19]

-

Pooling and Concentration: Combine the fractions containing the target chalcone (as identified by TLC) and evaporate the solvent to yield a purified fraction.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the analytical quantification or final purification of chalcones.

-

Instrumentation: Use a liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).[16][21]

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[16][21]

-

Mobile Phase: A gradient elution using a binary solvent system is typical. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile or methanol.[21] The gradient can run from 10% B to 90% B over 30-40 minutes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[16]

-

Detection: Monitor the eluate at the characteristic absorption maxima for chalcones, which are typically in the range of 340-390 nm (Band I) and 220-270 nm (Band II).[21]

-

Quantification: For quantitative analysis, create a calibration curve using a pure standard of the target chalcone.[22]

Quantitative Data of Natural Chalcones

The concentration of chalcone derivatives varies significantly depending on the plant species, cultivar, geographical location, harvesting time, and extraction method. The following tables summarize representative yields of prominent chalcones from their natural sources and their biological activities.

Table 1: Yield of Selected Chalcone Derivatives from Natural Sources

| Chalcone Derivative | Natural Source | Plant Part | Yield / Content | Reference(s) |

| Naringenin Chalcone | Solanum lycopersicum (Cherry Tomato) | Fruit | 15.26 mg/100g (fresh weight); 57.8 mg/kg (fresh weight) | [1][3][23] |

| Xanthohumol | Humulus lupulus (Hops) | Inflorescence | 0.1 - 1.0% (dry weight) | [8][13][14] |

| Isoliquiritigenin | Glycyrrhiza uralensis (Licorice) | Root | ~0.045% (raw material); up to 0.834% with conversion from glycosides | [24][25] |

| Phloretin | Malus domestica (Apple) | Leaves | 292 - 726 µg/g (dry weight) | [2] |

| Phloridzin | Malus domestica (Apple) | Leaves | 11.5 - 31.6 mg/g (dry weight); up to 126.9 mg/g with optimized extraction | [2][26] |

| Butein | Rhus verniciflua (Varnish Tree) | Bark | 0.47 mg/g (in water extract) |

Table 2: Biological Activity of Selected Natural Chalcones

| Chalcone Derivative | Biological Target / Assay | Activity (IC₅₀) | Reference(s) |

| Isoliquiritigenin | Carbamylcholine-induced contraction (mouse jejunum) | 4.96 ± 1.97 µM | [11] |

| Flavokawain A | Human breast cancer cell growth (MDA-MB-231) | Not specified in abstract | [9] |

| Synthetic Chalcones | α-amylase inhibition | 1.25 - 2.40 µM | [15][23] |

| Synthetic Chalcones | Acetylcholinesterase (AChE) inhibition | 22 - 37.6 µM | |

| Butein | Cytokine-treated pancreatic INS-1 cell viability | Effective at 15-30 µM | [7] |

Biological Activity and Key Signaling Pathways

Chalcones exert their diverse pharmacological effects by interacting with a wide array of molecular targets and modulating key intracellular signaling pathways.[2][8][26] Their anti-inflammatory and anticancer activities are particularly well-studied.

Anti-inflammatory Activity via NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of many chalcone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][13][24] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Chalcones can interfere with this pathway at multiple points, such as by inhibiting IKK activation or preventing NF-κB translocation.[13]

Other Modulated Pathways

Beyond NF-κB, chalcones influence a range of other critical signaling pathways:

-

MAPK/JNK Pathways: Chalcones can suppress the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinases (JNK) pathways, which are also involved in inflammation and cellular stress responses.[24]

-

Nrf2/HO-1 Pathway: Some chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.

-

Cancer-Related Pathways: In oncology research, chalcones have been shown to target the p53 tumor suppressor pathway, inhibit angiogenesis (new blood vessel formation), and interfere with signaling cascades like PI3K/Akt/mTOR that are crucial for cancer cell proliferation and survival.[2][8]

Conclusion

Chalcone derivatives represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their widespread availability in common plants, coupled with well-established methods for their isolation and purification, makes them attractive candidates for drug discovery and development. The ability of chalcones to modulate key signaling pathways, particularly the NF-κB pathway, provides a mechanistic basis for their potent anti-inflammatory and anticancer activities. This guide provides foundational knowledge for researchers aiming to explore, isolate, and characterize these promising bioactive compounds for applications in pharmaceuticals and nutraceuticals. Further research into optimizing extraction yields and elucidating the full spectrum of their molecular targets will continue to advance the development of chalcone-based therapeutics.

References

- 1. econtent.hogrefe.com [econtent.hogrefe.com]

- 2. mdpi.com [mdpi.com]

- 3. Content of chalconaringenin and chlorogenic acid in cherry tomatoes is strongly reduced during postharvest ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chalcone butein from Rhus verniciflua Stokes inhibits clonogenic growth of human breast cancer cells co-cultured with fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Butein from Rhus verniciflua protects pancreatic β cells against cytokine-induced toxicity mediated by inhibition of nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioactivetech.pl [bioactivetech.pl]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoliquiritigenin, one of the antispasmodic principles of Glycyrrhiza ularensis roots, acts in the lower part of intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xanthohumol.com.pl [xanthohumol.com.pl]

- 14. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Butein - Wikipedia [en.wikipedia.org]

- 17. Anthocyanin - Wikipedia [en.wikipedia.org]

- 18. CN101328115B - Method for extracting isoliquirtigenin from licorice - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. ovid.com [ovid.com]

- 21. researchgate.net [researchgate.net]

- 22. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The chalcone butein from Rhus verniciflua shows antifibrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. nootropicsdepot.com [nootropicsdepot.com]

An In-depth Technical Guide to the Claisen-Schmidt Condensation for 4-Methylchalcone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation for the synthesis of 4-Methylchalcone, a valuable compound in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols for both conventional and green synthesis approaches, and quantitative data to aid in reaction optimization.

Introduction to the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aromatic aldehyde (in this case, benzaldehyde) and a ketone containing α-hydrogens (4'-methylacetophenone), typically catalyzed by a base.[1] This reaction is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones. This compound, a derivative of the chalcone scaffold, has garnered significant interest due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone, this compound.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through the following steps:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from 4'-methylacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.

-

Protonation: The resulting alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., ethanol or water), to yield a β-hydroxy ketone (aldol addition product).

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more thermodynamically stable α,β-unsaturated ketone, this compound, which is often driven by the formation of an extended conjugated system.

Quantitative Data Summary

The yield of this compound is influenced by the choice of catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various studies.

| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| NaOH | Ethanol | Stirring at room temperature | ~54% | [3] |

| KOH | Ethanol | 40 °C, Ultrasound | Varies (generally higher than NaOH) | [2][4] |

| NaOH | Solvent-free (Grinding) | Room temperature, 15-30 min | 67-96% | [5][6] |

| Ba(OH)₂ | Not specified | Not specified | 88-98% | [6] |

| Mg(HSO₄)₂ | Solvent-free | 50 °C, Mechanical stirring | ~92% (for similar chalcone) | [7] |

Note: Yields can vary based on the specific experimental setup and purification methods.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: a conventional solvent-based method and a green, solvent-free grinding method.

This method utilizes an alcoholic solvent and is a widely practiced procedure for Claisen-Schmidt condensations.[8]

Materials:

-

4'-Methylacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4'-methylacetophenone and benzaldehyde in a minimal amount of 95% ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 1.5-2 equivalents).

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight. A precipitate of this compound should form.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Neutralization: Acidify the mixture with dilute HCl to a neutral pH to precipitate any remaining product and neutralize the excess base.

-

Isolation of Crude Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.[9]

-

Drying and Characterization: Dry the purified product, then determine its weight, calculate the percentage yield, and characterize it using techniques such as melting point determination, IR, and NMR spectroscopy.

This environmentally friendly method avoids the use of organic solvents during the reaction.[5]

Materials:

-

4'-Methylacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH), solid

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Mortar and pestle

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

Reactant Mixture: Place equimolar amounts of 4'-methylacetophenone, benzaldehyde, and solid NaOH in a mortar.

-

Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically become a paste and may solidify. The progress of the reaction can be monitored by TLC.[6]

-

Work-up: After the reaction is complete, add cold water to the mortar and triturate the solid.

-

Isolation of Crude Product: Transfer the slurry to a beaker, neutralize with dilute HCl, and collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold water, dry it, and then recrystallize from a suitable solvent like ethanol.[9]

-

Drying and Characterization: Dry the purified crystals and determine the final weight, yield, and melting point.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. scitepress.org [scitepress.org]

- 7. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Multifaceted Therapeutic Potential of Chalcones: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure of 1,3-diphenyl-2-propen-1-one.[1] This core structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for a wide array of biological activities.[1] Found in numerous plants, chalcones are precursors in the biosynthesis of all flavonoids.[1][2] Their straightforward chemistry, often involving a one-step Claisen-Schmidt condensation, makes them attractive targets for synthetic modification, leading to the development of novel derivatives with enhanced potency and specificity.[3] This guide provides an in-depth exploration of the primary biological activities of chalcones, detailed experimental protocols for their evaluation, and a focus on the key signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities of Chalcones

Chalcones and their derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4][5] The presence of the α,β-unsaturated carbonyl group is a key structural feature responsible for many of these activities, often acting as a Michael acceptor in reactions with biological nucleophiles.[6]

Anticancer Activity

Chalcones have demonstrated significant potential as anticancer agents, acting on various molecular targets to inhibit cancer cell growth, induce apoptosis, and prevent metastasis.[3][7] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways.

Mechanisms of Action:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[8][9][10]

-

Cell Cycle Arrest: Many chalcone derivatives can halt the cell cycle at various phases, most commonly the G2/M phase, thereby preventing cancer cell proliferation.[2][11] This is often linked to their ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.

-

Inhibition of Signaling Pathways: Chalcones are known to interfere with key signaling cascades that are often dysregulated in cancer, including the NF-κB, PI3K/Akt, and MAPK pathways.[6][7][11]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various chalcone derivatives against different human cancer cell lines.

| Chalcone Derivative Name/Structure | Target Cell Line | Activity (IC50 in µM) | Reference |

| Panduratin A (PA) | MCF-7 (Breast) | 11.5 (at 48h) | [2] |

| Panduratin A (PA) | T47D (Breast) | 14.5 (at 48h) | [2] |

| Licochalcone A | A549 (Lung) | Induces G2/M arrest | [2] |

| Xanthohumol | A549 (Lung) | Induces G1 arrest | [2] |

| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 (Colorectal) | 4.1 | [11] |

| Diaryl ether-containing chalcone (Compound 25) | MCF-7 (Breast) | 3.44 | [12] |

| Diaryl ether-containing chalcone (Compound 25) | HepG2 (Liver) | 4.64 | [12] |

| α-phthalimido-trimethoxy-chalcone (Compound 61) | HepG2 (Liver) | 1.62 | [12] |

| α-phthalimido-trimethoxy-chalcone (Compound 61) | MCF-7 (Breast) | 1.88 | [12] |

| Chalcone-pyrazole hybrid | Hub7 (Liver) | 0.4 - 3.4 | [2] |

| Chalcone-tetrazole hybrid | HCT116 (Colon) | 0.6 - 3.7 (µg/mL) | [13] |

Signaling Pathway Visualization: Chalcone-Induced Apoptosis

The diagram below illustrates a simplified model of how chalcones can induce apoptosis through the intrinsic mitochondrial pathway.

Caption: Chalcone-induced intrinsic apoptosis pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Chalcones exhibit potent anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory response.[5][14]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Chalcones can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][14]

-

Enzyme Inhibition: They are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][7]

-

Signaling Pathway Modulation: The primary anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[6] Chalcones can prevent the degradation of the inhibitory protein IκB, which in turn blocks the translocation of the active NF-κB dimer into the nucleus, preventing the transcription of pro-inflammatory genes.[6][12] They also modulate MAPK signaling pathways.[14]

Quantitative Data: Anti-inflammatory Activity

| Chalcone Derivative | Target/Assay | Activity (IC50) | Reference |

| Chromen-chalcone hybrid (33a) | COX-2 Inhibition | 0.39 µM | [15] |

| Benzo[f]chromen-chalcone hybrid (33b) | COX-2 Inhibition | 0.43 µM | [15] |

| 2',5'-dihydroxychalcone derivative (1) | β-glucuronidase release | 1.6 µM | [10] |

| 2',5'-dialkoxychalcone derivative (11) | Nitric Oxide (NO) formation | 0.7 µM | [10] |

| Resveratrol-chalcone hybrid (42) | NO production (RAW264.7) | 4.13 µM | [15] |

Signaling Pathway Visualization: NF-κB Inhibition by Chalcones

This diagram illustrates how chalcones interfere with the canonical NF-κB activation pathway.

Caption: Chalcone-mediated inhibition of the NF-κB pathway.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chalcones have emerged as promising candidates with activity against a range of bacteria and fungi.[1][8]

Mechanisms of Action:

The exact mechanisms are varied, but the α,β-unsaturated carbonyl system is crucial. It is believed that chalcones can interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity. Some chalcone derivatives have also been shown to inhibit bacterial efflux pumps, which are a major cause of antibiotic resistance.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several chalcone derivatives against various microbial strains.

| Chalcone Derivative Name/Structure | Target Microorganism | Activity (MIC in µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [16] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [16] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [16] |

| Chalcone-Thiazole Hybrid (7a) | VISA (Vancomycin-intermediate S. aureus) | 31.5 | [1] |

| Synthetic Chalcone (10) | S. aureus | 8 | [17] |

| Synthetic Chalcone (10) | E. coli | 128 | [17] |

| Chalcone-Triazole Hybrid | Various Bacteria | 7.81 - 250 | [18] |

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Chalcones possess significant antioxidant properties, acting through various mechanisms to neutralize free radicals.[5]

Mechanisms of Action:

-

Direct Radical Scavenging: The phenolic hydroxyl groups often present on the aromatic rings of chalcones can donate a hydrogen atom to free radicals, effectively neutralizing them.[5]

-

Metal Chelating: Some chalcones can chelate metal ions like iron and copper, which prevents them from participating in reactions that generate ROS.[5]

-

Enzyme Modulation: Chalcones can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase. They can also activate the Nrf2-ARE pathway, which upregulates the expression of a suite of antioxidant and detoxification genes.[5]

Quantitative Data: Antioxidant Activity

| Chalcone Derivative Name/Structure | Assay | Activity (IC50 in µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 | [19] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 | [19] |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 8.22 | [19] |

| Broussochalcone A | Lipid Peroxidation Inhibition | 0.63 µM | [1] |

| Sulfonamide-based chalcone (5) | DPPH & ABTS | Highest antiradical effect in series | [20] |

Key Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to evaluate the biological activities of chalcone derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a chalcone derivative inhibits the growth of a cancer cell line by 50% (IC50), based on the metabolic activity of the cells.

Principle: The assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[21][22] The amount of formazan produced is proportional to the number of living cells.[21]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1.5 x 10³ to 5 x 10³ cells/well in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200, 400 µg/mL).[23] Replace the medium in the wells with 200 µL of the medium containing the different chalcone concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21] Incubate for an additional 3-4 hours at 37°C.[21]

-

Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (or 490 nm) using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability % vs. log concentration) to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To measure the ability of a chalcone derivative to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[24] When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[20] The degree of discoloration is proportional to the scavenging activity of the compound.

Methodology:

-

Solution Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[25] Keep the solution protected from light.

-

Test Samples: Prepare a stock solution of the chalcone derivative and create a series of dilutions (e.g., 10, 20, 40, 80, 100 µg/mL) in the same solvent.[25]

-

Positive Control: Prepare a similar dilution series of a standard antioxidant like ascorbic acid.[25]

-

-

Reaction Setup: In a 96-well plate or test tubes, add a specific volume of the test sample or standard (e.g., 0.5 mL).[25]

-

DPPH Addition: Add an equal volume of the DPPH working solution (e.g., 0.5 mL) to each well/tube and mix thoroughly.[24][25] Prepare a blank containing only the solvent and a control containing the solvent and DPPH solution.

-

Incubation: Incubate the reactions in the dark at room temperature for a set period (typically 30 minutes).[25]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[24]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % scavenging against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a chalcone derivative, which is the lowest concentration that completely inhibits the visible growth of a microorganism.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed by visual inspection for turbidity after a defined incubation period.[26]

Methodology:

-

Preparation of Reagents:

-

Medium: Use a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi).[16][18]

-

Inoculum: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[27]

-

Chalcone Stock: Prepare a stock solution of the chalcone in a solvent like DMSO.

-

-

Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[26]

-

Add 100 µL of the chalcone stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[26]

-

This creates a range of concentrations, typically from 1000 to 7.82 µg/mL.[16] Column 11 serves as a growth control (broth + inoculum, no drug), and column 12 serves as a sterility control (broth only).[26]

-

-

Inoculation: Add 5 µL of the standardized microbial inoculum to each well from columns 1 to 11.[26] Do not add inoculum to column 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[26]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the chalcone derivative at which no visible growth is observed.[28] The result can also be read using a plate reader.[26]

Conclusion and Future Perspectives

Chalcones represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[19] Their efficacy against cancer, inflammation, microbial infections, and oxidative stress is well-documented and mechanistically diverse. The ease of their synthesis and the potential for structural modification allow for the fine-tuning of their pharmacological profiles, improving potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of novel chalcone hybrids, combining the chalcone core with other pharmacophores to create multi-target agents, particularly for complex diseases like cancer.[3] Further elucidation of their molecular targets and continued investigation through preclinical and clinical trials will be crucial to fully realize the therapeutic potential of this versatile class of compounds.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chalcone hybrids as potential anticancer agents: Current development, mechanism of action, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]

- 11. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijcea.org [ijcea.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. researchgate.net [researchgate.net]

- 18. acgpubs.org [acgpubs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. benchchem.com [benchchem.com]

- 22. broadpharm.com [broadpharm.com]

- 23. anjs.edu.iq [anjs.edu.iq]

- 24. acmeresearchlabs.in [acmeresearchlabs.in]

- 25. researchgate.net [researchgate.net]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. rr-asia.woah.org [rr-asia.woah.org]

- 28. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of the synthesis of substituted chalcones, a class of organic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serve as versatile precursors for the synthesis of various heterocyclic compounds and exhibit pharmacological properties including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for their preparation.

Synthetic Methodologies

The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[2][4] Over the years, several modifications and alternative methods have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most common and versatile method for chalcone synthesis.[2][4] The reaction involves the condensation of an enolizable ketone with a non-enolizable aromatic aldehyde in the presence of a base or acid catalyst.

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation:

The reaction proceeds through a three-step mechanism:

-

Enolate Formation: A strong base abstracts an α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion.[5][6]

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral intermediate.[5][6]

-

Dehydration: The intermediate is protonated by the solvent (e.g., ethanol) and subsequently undergoes dehydration to form the stable α,β-unsaturated ketone, or chalcone.[4][7]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8][9][10] This method has been successfully applied to the synthesis of chalcones, providing a more efficient and greener alternative.[9][11]

Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For chalcone synthesis, this has led to the exploration of solvent-free reactions and the use of eco-friendly catalysts.[12][13][14] Grinding the reactants with a solid base catalyst, such as sodium hydroxide, in a mortar and pestle is a simple and effective solvent-free method.[12][15]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of substituted chalcones using the methodologies discussed above.

Protocol 1: Conventional Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones using a base catalyst in an alcohol solvent.[16][17]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Distilled water

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an aqueous solution of NaOH or KOH to the stirred mixture. The concentration of the base can range from 10% to 40% depending on the substrates.[10][18]

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours, and the progress can be monitored by Thin Layer Chromatography (TLC).[16][17]

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[16]

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a general procedure for the microwave-assisted synthesis of chalcones.[8][11]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Base catalyst (e.g., Piperidine, KOH)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave reaction vessel, dissolve the substituted acetophenone and substituted benzaldehyde in ethanol.

-

Add the base catalyst to the solution.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified power and temperature for a short duration (typically 1-5 minutes).[9][11]

-

After cooling, the product can be isolated by filtration or by pouring the mixture into cold water and then filtering the precipitate.

-

Purify the product by recrystallization.

Protocol 3: Solvent-Free Synthesis (Grinding Method)

This protocol describes an environmentally friendly, solvent-free method for chalcone synthesis.[12][15]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Solid Sodium hydroxide (NaOH)

-

Mortar and Pestle

Procedure:

-

Place the substituted acetophenone, substituted benzaldehyde, and solid NaOH in a mortar.

-

Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste or solid.[12]

-

Add water to the mortar and continue to grind to break up the solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the product from ethanol to obtain the pure chalcone.

Quantitative Data Summary

The choice of synthetic method significantly impacts the reaction time and yield. The following tables summarize quantitative data from the literature for different synthetic approaches.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcones [19][20]

| Entry | Substituents (Acetophenone, Benzaldehyde) | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | H, H | Conventional | KOH (10%) | Ethanol | 24 h | 50-65 | [19] |

| 2 | H, H | Microwave | KOH (10%) | Ethanol | 15-30 s | 90-100 | [19] |

| 3 | 4-Br, H | Conventional | NaOH (10%) | Ethanol | 3 h | 75 | [11] |

| 4 | 4-Br, H | Microwave | NaOH (10%) | Ethanol | 45 s | 88 | [11] |

| 5 | 4-Morpholino, 4-Cl | Conventional | NaOH (40%) | - | 12 h | 78 | [18] |

| 6 | 4-Morpholino, 4-Cl | Microwave | NaOH (5%) | Ethanol | 1-2 min | 92 | [18] |

Table 2: Green Synthesis of Chalcones under Solvent-Free Conditions [12][13][21][22]

| Entry | Substituents (Acetophenone, Benzaldehyde) | Catalyst | Temperature | Time | Yield (%) | Reference |

| 1 | H, 4-Cl | NaOH | Room Temp. | 10 min | 95 | [12] |

| 2 | H, 4-Br | NaOH | Room Temp. | 10 min | 96 | [12] |

| 3 | H, 3-Br | NaOH | Room Temp. | 10 min | 94 | [12] |

| 4 | H, H | BiCl₃ | 140 °C | 20 min | 92 | [13] |

| 5 | 4-Me, H | p-TSA | 50-60 °C | 15 min | 94 | [21] |

| 6 | 4-SMe, 2,4-diCl | Mg(HSO₄)₂ | 50 °C | 30 min | 82 | [22] |

Biological Activities and Signaling Pathways

Substituted chalcones have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins.[23]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Aberrant NF-κB signaling is associated with numerous inflammatory diseases and cancers. Several chalcone derivatives have been reported to inhibit the NF-κB pathway by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB.[24][25][26][27]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain chalcone derivatives have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[28][29][30]

Conclusion

The synthesis of substituted chalcones offers a rich field of study for medicinal chemists and drug development professionals. The versatility of the Claisen-Schmidt condensation, coupled with modern synthetic techniques like microwave-assisted synthesis and green chemistry approaches, allows for the efficient generation of diverse chalcone libraries. The quantitative data presented in this guide highlights the significant improvements in reaction times and yields achievable with these newer methods. Furthermore, the ability of chalcones to modulate key signaling pathways such as NF-κB and PI3K/Akt underscores their potential as therapeutic agents. This guide provides a foundational resource for researchers to design and execute the synthesis of novel chalcone derivatives for further biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. praxilabs.com [praxilabs.com]

- 5. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 12. rsc.org [rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. gctlc.org [gctlc.org]

- 15. jetir.org [jetir.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. asianpubs.org [asianpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

4-Methylchalcone: A Comprehensive Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

This technical guide provides an in-depth overview of the safety, handling, and toxicity of 4-Methylchalcone. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and scientific literature on chalcones and related compounds. This document is intended to be a comprehensive resource for professionals working with this compound in research and development settings.

Chemical and Physical Properties

This compound, also known as 3-(4-methylphenyl)-1-phenylprop-2-en-1-one, is a solid, pale-yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4224-87-7 | |

| Molecular Formula | C₁₆H₁₄O | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Melting Point | 57°C | [1] |

| Boiling Point | 363.60 °C (estimated) | The Good Scents Company |

| logP (o/w) | 4.234 | |

| Water Solubility | 8.585 mg/L @ 25 °C (estimated) | The Good Scents Company |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

-

Hazardous to the aquatic environment, long-term (Chronic) (Category 4): May cause long lasting harmful effects to aquatic life.[2][3]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

The available toxicological data for this compound is limited. Much of the specific data for endpoints other than acute oral toxicity is not available for this compound itself, but some information can be inferred from studies on structurally related chalcones.

Quantitative Toxicity Data

| Endpoint | Test Species | Route | Value | Source |

| LD₅₀ | - | Oral | 500.1 mg/kg | Sigma-Aldrich |

| LD₅₀ | Mouse | Oral | > 1000 mg/kg | The Good Scents Company |

| LD₅₀ | Mouse | Intraperitoneal | > 75 mg/kg | The Good Scents Company |

Note: The oral LD₅₀ value of 500.1 mg/kg is cited in the Sigma-Aldrich Safety Data Sheet and is the basis for the GHS Category 4 classification.

Qualitative Toxicological Information

-

Acute Dermal Toxicity: Data not available. One supplier classifies it as Category 4, "Harmful in contact with skin" (H312), though primary data is not provided.[4]

-